molecular formula C11H19NOS2 B12072496 2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- CAS No. 55697-89-7

2-Propanol, 1-(diethylamino)-3-(2-thienylthio)-

Katalognummer: B12072496
CAS-Nummer: 55697-89-7
Molekulargewicht: 245.4 g/mol
InChI-Schlüssel: QDWKEXRGGFNXKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- is an organic compound that belongs to the class of thioethers It features a propanol backbone with a diethylamino group and a thienylthio group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenethiol and 1-chloro-2-propanol.

    Nucleophilic Substitution: The reaction between 2-thiophenethiol and 1-chloro-2-propanol under basic conditions (e.g., using sodium hydroxide) leads to the formation of 2-Propanol, 3-(2-thienylthio)-.

    Amination: The intermediate product is then subjected to amination using diethylamine in the presence of a suitable catalyst (e.g., palladium on carbon) to yield the final compound, 2-Propanol, 1-(diethylamino)-3-(2-thienylthio)-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Various substituted thioethers.

Wissenschaftliche Forschungsanwendungen

2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the thienylthio group may contribute to the compound’s overall reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Propanol, 1-(dimethylamino)-3-(2-thienylthio)-: Similar structure but with dimethylamino group instead of diethylamino group.

    2-Propanol, 1-(diethylamino)-3-(2-furylthio)-: Similar structure but with furylthio group instead of thienylthio group.

    2-Propanol, 1-(diethylamino)-3-(2-phenylthio)-: Similar structure but with phenylthio group instead of thienylthio group.

Uniqueness

2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- is unique due to the presence of both diethylamino and thienylthio groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that may not be observed in similar compounds.

Eigenschaften

CAS-Nummer

55697-89-7

Molekularformel

C11H19NOS2

Molekulargewicht

245.4 g/mol

IUPAC-Name

1-(diethylamino)-3-thiophen-2-ylsulfanylpropan-2-ol

InChI

InChI=1S/C11H19NOS2/c1-3-12(4-2)8-10(13)9-15-11-6-5-7-14-11/h5-7,10,13H,3-4,8-9H2,1-2H3

InChI-Schlüssel

QDWKEXRGGFNXKG-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC(CSC1=CC=CS1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.